![molecular formula C6H13NO B1442035 trans-4-Methyl-piperidin-3-OL CAS No. 374822-48-7](/img/structure/B1442035.png)
trans-4-Methyl-piperidin-3-OL
Overview
Description
“trans-4-Methyl-piperidin-3-OL” is a chemical compound with the molecular formula C6H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “trans-4-Methyl-piperidin-3-OL” is characterized by a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methyl group attached to the fourth carbon atom and a hydroxyl group attached to the third carbon atom .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Scientific Research Applications
Antimicrobial and Antifungal Studies
Piperidine compounds have shown promise in antimicrobial and antifungal applications. trans-4-Methyl-piperidin-3-OL could be a precursor in the synthesis of new agents that combat resistant strains of bacteria and fungi.
These applications highlight the versatility of trans-4-Methyl-piperidin-3-OL in scientific research and its potential to contribute to the development of new drugs and treatments across various medical fields .
Mechanism of Action
Target of Action
Trans-4-Methyl-piperidin-3-OL is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives have been found to exhibit CCR5 antagonistic activities, which could potentially be used for the treatment of HIV .
Biochemical Pathways
Piperidine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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